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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action, preclinical data,

and clinical development of S65487, a potent and selective B-cell lymphoma 2 (BCL-2)

inhibitor, for the treatment of Acute Myeloid Leukemia (AML). S65487 is a prodrug of S55746

and has been investigated as both a monotherapy and in combination with other agents.

Core Mechanism of Action: BCL-2 Inhibition and
Apoptosis Induction
S65487 functions as a targeted inhibitor of BCL-2, a key anti-apoptotic protein frequently

overexpressed in AML blasts.[1][2] The overexpression of BCL-2 allows cancer cells to evade

programmed cell death (apoptosis), contributing to their survival and proliferation.[3]

S65487, through its active form S55746, binds with high affinity to the BH3-binding groove of

the BCL-2 protein.[2][4] This binding displaces pro-apoptotic proteins, such as BIM, from BCL-

2. The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, which

are effector proteins that oligomerize on the mitochondrial outer membrane, leading to

mitochondrial outer membrane permeabilization (MOMP). This event is a critical point of no

return in the apoptotic cascade, resulting in the release of cytochrome c and other pro-

apoptotic factors into the cytoplasm, ultimately leading to caspase activation and programmed

cell death.
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A key feature of S65487 is its high selectivity for BCL-2 over other anti-apoptotic proteins like

BCL-XL and MCL-1. This selectivity is significant because inhibition of BCL-XL is associated

with on-target toxicity, specifically thrombocytopenia. By sparing BCL-XL, S65487 is designed

to have a more favorable safety profile.

Preclinical Data
In Vitro Activity
Preclinical studies have demonstrated the potent and selective activity of S65487 and its active

form, S55746, in various hematological cancer cell lines, including AML.

S55746, the active metabolite of S65487, has shown potent cytotoxic activity in the low

nanomolar range in a panel of hematological cancer cell lines. The mechanism of cell death

has been confirmed to be BAX/BAK-dependent apoptosis.

Cell Line Cancer Type S55746 IC50 (nM) Reference

RS4;11
Acute Lymphoblastic

Leukemia
71.6

H146
Small Cell Lung

Cancer
1700

THP-1
Acute Myeloid

Leukemia

Not explicitly stated,

but dependence on

BAX/BAK confirmed

Note: A comprehensive table of IC50 values for S65487/S55746 across a broad panel of AML

cell lines with diverse mutational profiles is not yet publicly available.

An important finding from preclinical research is the activity of S65487 against BCL-2 mutations

that confer resistance to the first-generation BCL-2 inhibitor, venetoclax. Specifically, S65487
has demonstrated activity against the G101V and D103Y mutations.

In Vivo Efficacy
In vivo studies using xenograft models of hematological malignancies have shown significant

anti-tumor activity of S65487. In a BCL-2-dependent RS4;11 tumor model, a single intravenous
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administration of S65487 resulted in complete tumor regression. Furthermore, strong and

persistent tumor regression was observed in xenograft models of lymphoid malignancies with

weekly intravenous administration. Promisingly, these anti-tumor effects were also confirmed in

a panel of AML patient-derived xenograft (PDX) models.

Synergistic Activity with Azacitidine
Preclinical data has indicated a promising synergistic anti-tumor effect when S65487 is

combined with the hypomethylating agent azacitidine in in vitro AML models. This synergy

provides the rationale for the ongoing clinical investigation of this combination in AML patients.

Clinical Development in AML
S65487 has been evaluated in clinical trials for patients with relapsed or refractory AML.

Monotherapy Trial (NCT03755154)
A Phase 1, open-label, non-randomized, multicenter study was initiated to evaluate the safety,

tolerability, pharmacokinetics, and preliminary clinical activity of S65487 as a single agent in

patients with relapsed or refractory AML, Non-Hodgkin Lymphoma, Multiple Myeloma, or

Chronic Lymphocytic Leukemia.

However, this study was prematurely terminated on March 14, 2023, for strategic reasons due

to limited efficacy observed with monotherapy. It is important to note that this decision was not

based on any safety concerns. Specific quantitative results from this trial are not publicly

available.

Combination Trial with Azacitidine (NCT04742101)
Based on the strong preclinical rationale for synergy, a Phase 1/2, open-label, multicenter study

is evaluating the safety, pharmacokinetics, and efficacy of S65487 in combination with

azacitidine in adult patients with previously untreated AML who are not eligible for intensive

treatment.

The Phase 1 portion of the study is a dose-escalation phase to determine the recommended

Phase 2 dose (RP2D) of S65487 in combination with azacitidine. The Phase 2 portion will

further evaluate the efficacy and safety of the combination at the RP2D. As of the latest

updates, this trial is ongoing, and results have not yet been publicly disclosed.
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Signaling Pathway and Experimental Workflow
Diagrams
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S65487 Mechanism of Action in AML
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Preclinical Evaluation Workflow for S65487 in AML
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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